molecular formula C9H16Cl2N2 B6343998 (Propan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride CAS No. 98841-25-9

(Propan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride

Cat. No.: B6343998
CAS No.: 98841-25-9
M. Wt: 223.14 g/mol
InChI Key: JLAGSAFWYNPEJY-UHFFFAOYSA-N
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Description

(Propan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride is a chemical compound that features a pyridine ring substituted with a propan-2-yl group and a methylamine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of pyridine with isopropyl halides in the presence of a base to introduce the propan-2-yl group. The methylamine group can be introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (Propan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(Propan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (Propan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Aminopyridine: A compound with a similar pyridine ring structure but with an amino group instead of a methylamine group.

    4-(Propan-2-yl)pyridine: Similar structure but lacks the methylamine group.

    N-(Pyridin-4-yl)pyridin-4-amine: Contains two pyridine rings connected by an amine group.

Uniqueness: (Propan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride is unique due to the combination of the propan-2-yl group and the methylamine group on the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)propan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-8(2)11-7-9-3-5-10-6-4-9;;/h3-6,8,11H,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAGSAFWYNPEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=NC=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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